Hexadec-8-ene
Overview
Description
Hexadec-8-ene, also known as (E)-8-Hexadecene, is an organic compound with the molecular formula C16H32. It is a long-chain alkene with a double bond located at the eighth carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-8-ene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes. For example, the Wittig reaction can be used to convert hexadecanal to this compound using a phosphonium ylide.
Dehydration of Alcohols: Another method involves the dehydration of hexadecan-8-ol using strong acids like sulfuric acid or phosphoric acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of hexadecane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond at the desired position.
Chemical Reactions Analysis
Hexadec-8-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexadec-8-en-1-ol using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond in this compound can be reduced to form hexadecane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur where halogens like chlorine or bromine add across the double bond to form dihaloalkanes.
Polymerization: this compound can undergo polymerization reactions to form long-chain polymers, often using catalysts like Ziegler-Natta catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Polymerization: Ziegler-Natta catalysts.
Major Products Formed:
Oxidation: Hexadec-8-en-1-ol.
Reduction: Hexadecane.
Substitution: Dihaloalkanes.
Polymerization: Long-chain polymers.
Scientific Research Applications
Hexadec-8-ene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other long-chain alkenes and alcohols.
Biology: this compound is studied for its role in pheromone synthesis in certain insect species.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic properties.
Industry: It is used as a lubricant additive, a surfactant, and in the production of synthetic polymers.
Mechanism of Action
The mechanism of action of hexadec-8-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form an epoxide intermediate, which is then hydrolyzed to form an alcohol. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Hexadec-8-ene can be compared with other similar long-chain alkenes such as:
Hexadec-1-ene: This compound has the double bond at the first carbon atom, making it more reactive in certain types of reactions.
Octadec-9-ene: This compound has a longer carbon chain and a double bond at the ninth carbon atom, which affects its physical properties and reactivity.
Dodec-1-ene: This compound has a shorter carbon chain and a double bond at the first carbon atom, making it more volatile and reactive.
Uniqueness: this compound is unique due to the position of its double bond, which provides specific reactivity and physical properties that are different from other long-chain alkenes. Its intermediate chain length and double bond position make it particularly useful in certain industrial and research applications.
Properties
IUPAC Name |
hexadec-8-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAIXVWPDMXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336239 | |
Record name | hexadec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18899-20-2 | |
Record name | hexadec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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